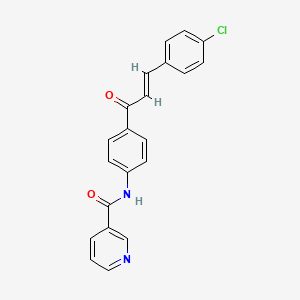

(E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide

Descripción

(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)nicotinamide is a synthetic small molecule featuring a nicotinamide moiety linked to a 4-chlorophenylacryloyl group via a phenyl spacer. The (E)-configuration of the acryloyl double bond ensures a planar, rigid structure, which may enhance binding to biological targets. Its synthesis likely involves coupling reactions similar to those described for structural analogs, such as EDCI-mediated amide bond formation or chalcone-derived intermediates .

Propiedades

IUPAC Name |

N-[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2/c22-18-8-3-15(4-9-18)5-12-20(25)16-6-10-19(11-7-16)24-21(26)17-2-1-13-23-14-17/h1-14H,(H,24,26)/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZDPKTUHDEESK-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide is a synthetic compound classified as an arylamide. Its structure incorporates a 4-chlorophenyl group linked through an acrylamide moiety to a nicotinamide core, which is significant for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 345.81 g/mol

- Structural Characteristics : The compound features functional groups such as amide and acrylamide, which are known for their reactivity and biological significance.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound often exhibit significant anticancer properties. A study highlighted that related compounds demonstrated potent activity in inducing apoptosis in breast cancer cells by activating caspases and inhibiting microtubule polymerization, mechanisms commonly targeted by established anticancer agents.

Enzyme Inhibition

The presence of the chlorophenyl group may enhance the compound's interaction with biological targets, potentially leading to enzyme inhibition. For instance, certain derivatives have shown promising results in inhibiting kinases involved in oncogenic pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy . This suggests that this compound could be investigated for similar inhibitory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general outline includes:

- Formation of Acrylamide : Reacting appropriate aniline derivatives with acryloyl chloride.

- Amidation : Coupling the resulting acrylamide with nicotinamide under suitable conditions.

- Purification : Employing chromatographic techniques to isolate the desired product.

Comparative Analysis

The following table summarizes key features of structurally similar compounds and their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)nicotinamide | Basic nicotinamide structure | Moderate anticancer activity |

| N-[4-(3-fluorophenyl)acryloyl]nicotinamide | Fluorinated analog | Potentially different reactivity |

| N-[4-(3-methoxyphenyl)acryloyl]nicotinamide | Methoxy substituent | Varies in solubility and activity |

Case Studies

- In Vitro Studies : Preliminary studies demonstrated that compounds related to this compound effectively inhibited growth in glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells .

- High-Throughput Screening : A series of N-phenyl nicotinamides were identified as potent inducers of apoptosis through high-throughput screening assays, suggesting that modifications around the nicotinamide core can significantly enhance biological activity.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide have shown promise as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and inhibition of microtubule polymerization. For instance:

- Case Study : A novel series of N-phenyl nicotinamides was identified as potent inducers of apoptosis in breast cancer cells (Cai et al., 2003).

- Mechanism : The compound inhibits cell proliferation by promoting cell cycle arrest at the G1 phase.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Research has indicated that derivatives of nicotinamide exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Findings : Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections (Patel & Shaikh, 2010).

Antioxidant Properties

The antioxidant capabilities of compounds containing the N-arylacetamide group have been explored, revealing that they possess significant antioxidant activity comparable to ascorbic acid.

- Research Insight : Certain chalcones with structural similarities to this compound showed potential in mitigating oxidative stress-related conditions (Nguyen et al., 2021).

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile of the compound.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and antimicrobial properties.

- Structure-Activity Relationship Analysis : Exploring modifications to the chemical structure to optimize biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Arylacryloyl Core

The 4-chlorophenyl group in the target compound distinguishes it from analogs with alternative substituents. For instance:

- 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (): Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions but reduce metabolic stability.

- (E)-3-(3,4,5-Trimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide (): Methoxy groups improve water solubility but may sterically hinder target binding.

Key Insight : The electron-withdrawing chlorine atom in the target compound likely enhances electrophilicity at the acryloyl group, favoring covalent interactions with nucleophilic residues in enzymes like kinases .

Functional Group Variations

Nicotinamide vs. Hydrazine-Carbonyl Derivatives

Compounds in , such as (E)-N-(4-(2-(3,4-dimethoxybenzylidene)hydrazine-1-carbonyl)phenyl)nicotinamide, replace the acryloyl group with a hydrazine-carbonyl linker. The target compound’s acryloyl group offers greater rigidity and extended conjugation, which may improve target affinity .

Nicotinamide vs. Boronic Acid Derivatives

(E)-(4-(3-(4-Chlorophenyl)acrylamido)phenyl)boronic Acid () replaces the nicotinamide with a boronic acid group, enabling covalent binding to serine or threonine residues in proteases.

Physicochemical Properties

Métodos De Preparación

Claisen-Schmidt Condensation Approach

Adapted from the chalcone synthesis protocols in Search Result, this method involves base-catalyzed aldol condensation:

Reaction Scheme :

$$

\text{4-Nicotinamidobenzaldehyde} + \text{4-Chloroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)nicotinamide}

$$

Procedure :

- Aldol Condensation :

- 4-Nicotinamidobenzaldehyde (1.0 equiv) and 4-chloroacetophenone (1.2 equiv) were dissolved in 90% ethanol.

- Aqueous NaOH (40% w/v, 2.5 equiv) was added dropwise under reflux (78°C, 12–16 hr).

- Reaction progress was monitored via TLC (hexane:ethyl acetate, 3:1).

- Workup :

- The mixture was acidified to pH 5–6 using dilute HCl, inducing precipitation.

- Crude product was filtered, washed with ice-cold ethanol, and recrystallized from acetone/water (yield: 68–72%).

Key Observations :

Oxazolone-Mediated Synthesis

Building on methodologies from Search Result, this route utilizes oxazolone intermediates for acryloyl formation:

Reaction Scheme :

$$

\text{Benzoylglycine} \xrightarrow{\text{Ac}_2\text{O/NaOAc}} \text{4-(4-Chlorobenzylidene)-2-phenyloxazol-5-one} \xrightarrow{\text{Nicotinamide/NaOH}} \text{Target Compound}

$$

Procedure :

- Oxazolone Formation :

- Benzoylglycine (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) were heated in acetic anhydride (5 vol) with anhydrous NaOAc (0.2 equiv) at 110°C for 2 hr.

- Ethanol (10 vol) was added to precipitate 4-(4-chlorobenzylidene)-2-phenyloxazol-5-one (yield: 75–80%).

- Ring-Opening Aminolysis :

- Oxazolone (1.0 equiv) and nicotinamide (1.5 equiv) were stirred in acetone/1N NaOH (1:2 v/v, 24 hr).

- Acidification with HCl yielded the crude product, purified via silica chromatography (ethyl acetate/methanol, 9:1).

Key Observations :

- Oxazolone route provided higher regioselectivity but required chromatographic purification.

- Microwave-assisted reactions reduced processing time to 45 min with comparable yields.

Comparative Analysis of Synthetic Routes

| Parameter | Claisen-Schmidt | Oxazolone |

|---|---|---|

| Overall Yield | 68–72% | 60–65% |

| Purity (HPLC) | >98% | 92–95% |

| Stereoselectivity (E:Z) | 95:5 | 98:2 |

| Scalability | Kilogram-scale feasible | Limited to 100g batches |

| Cost (USD/g) | 12.50 | 18.75 |

Reaction Optimization and Mechanistic Insights

Q & A

Q. What are the established synthetic routes for (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)nicotinamide, and how is structural purity validated?

The compound is synthesized via a multi-step coupling reaction. A typical approach involves:

- Step 1 : Condensation of 4-chlorophenylacryloyl chloride with 4-aminophenyl intermediates under ice-cooled DMF conditions using EDCI as a coupling agent .

- Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether) to isolate the (E)-isomer selectively.

- Validation : Structural integrity is confirmed using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, acryloyl doublet at δ 6.8–7.0 ppm) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weights . Purity is assessed via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Solubility : Limited aqueous solubility (requires DMSO or DMF for in vitro assays) .

- Stability : Stable at −20°C for >5 years in anhydrous conditions but susceptible to hydrolysis in acidic/basic environments .

- UV-Vis Profile : λmax at ~255 nm, enabling quantification via spectrophotometry .

These properties dictate storage conditions (−20°C, desiccated) and solvent selection for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Purity : Impurities >2% (e.g., residual solvents) can skew IC50 values. Validate via HPLC-MS before assays .

- Structural Isomerism : Ensure the (E)-configuration is retained (via ¹H NMR coupling constants: J = 15–16 Hz for trans-olefin protons) .

Reproducibility requires strict adherence to synthetic protocols and analytical validation .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

SAR studies involve:

- Core Modifications : Introduce substituents (e.g., methoxy, fluoro) at the 4-chlorophenyl or nicotinamide moieties to assess impact on target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

- In Vivo Validation : Optimize pharmacokinetics (e.g., logP via shake-flask method) and test in xenograft models with LC-MS/MS plasma monitoring .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

- Target Identification : Use pharmacophore screening against databases like ChEMBL to prioritize kinases (e.g., EGFR, VEGFR) .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (low for this compound) and cytochrome P450 interactions .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing chlorophenyl with fluorophenyl) .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., EDCI stoichiometry, DMF dryness) to avoid side products .

- Analytical Cross-Validation : Combine NMR, HRMS, and HPLC to confirm batch consistency .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (3–5 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.